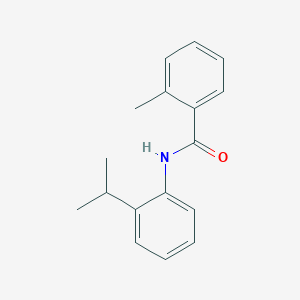

N-(2-isopropylphenyl)-2-methylbenzamide

Description

N-(2-Isopropylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group linked to a 2-isopropylphenylamine moiety. Benzamide derivatives are widely studied for their roles in metal-catalyzed C–H bond functionalization, pharmaceutical intermediates, and agrochemicals. The presence of a substituted phenyl group (e.g., isopropyl) and an amide linkage suggests utility in coordination chemistry, particularly as a directing group for regioselective C–H activation .

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-methyl-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-9-6-7-11-16(14)18-17(19)15-10-5-4-8-13(15)3/h4-12H,1-3H3,(H,18,19) |

InChI Key |

XCSGPSRBZLEJPK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Synthesis: Synthesized via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, achieving a 94% yield using acid chloride methods, compared to 24% via carboxylic acid coupling .

- Functionality: Features an N,O-bidentate directing group, enabling metal chelation for γ-C–H bond functionalization in catalytic reactions. This contrasts with monodentate groups, which lack dual coordination sites .

- Applications : Used in palladium- or ruthenium-catalyzed C–H activation for synthesizing complex organic frameworks .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, confirmed by X-ray crystallography .

- Functionality: Contains a hydroxyl group adjacent to the amide, forming a stable five-membered chelate with transition metals. This enhances selectivity in C–H bond cleavage compared to non-hydroxylated analogs .

Agrochemical and Pharmaceutical Derivatives

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine

- Relevance : Demonstrates anti-parasitic activity against Leishmania, underscoring the pharmacological versatility of aryl-substituted benzamides .

Comparative Analysis of Key Properties

Mechanistic Insights

- Bidentate vs. Monodentate Groups: N,O-bidentate groups (e.g., in anthraquinone-linked benzamides) form thermodynamically stable five-membered metallacycles during C–H activation, enabling precise regiocontrol. Monodentate analogs like this compound may exhibit weaker metal coordination, leading to lower selectivity .

- Synthetic Efficiency : Acid chloride routes (e.g., 94% yield for N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) outperform carboxylic acid coupling methods (24% yield), emphasizing the importance of reagent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.